5-Dehydroxyparatocarpin K

Descripción

Nomenclature and Classification of 5-Dehydroxyparatocarpin K

The precise naming and classification of a chemical compound are fundamental to scientific communication and research. This section details the various names and the flavonoid classification of this compound.

Chemical Synonyms and Identifiers of this compound

This compound is known by several synonyms and is cataloged with unique identifiers for unambiguous recognition in chemical databases. Its most common identifier is the CAS Number 124858-37-3. biosynth.comnih.govechemi.com Other names and identifiers include:

(8S)-7,8-Dihydro-8-(4-hydroxyphenyl)-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one nih.gov

(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one nih.gov

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7,8-dihydro-8-(4-hydroxyphenyl)-2,2-dimethyl-, (8S)- nih.gov

Interactive Data Table: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| CAS Number | 124858-37-3 |

| PubChem CID | 11515298 |

| Molecular Formula | C20H18O4 |

| Molecular Weight | 322.4 g/mol |

| InChI Key | ZEA85837 |

Classification within Flavonoids

This compound belongs to the flavonoid class of polyphenolic compounds. biosynth.com Flavonoids are a diverse group of plant secondary metabolites characterized by a C6-C3-C6 skeleton. nih.gov Based on their chemical structure, flavonoids are categorized into several subclasses, including flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins. nih.govmdpi.com More specifically, this compound is classified as a flavanone. researchgate.net

Natural Occurrence and Botanical Sources of this compound

This compound is not synthesized in a laboratory for primary commercial use but is isolated from natural botanical sources. Research has identified its presence in specific plant species.

Isolation from Artocarpus lakoocha

This compound is a natural product found in Artocarpus lakoocha, a tree species belonging to the Moraceae family. biosynth.comscielo.org.mx This plant, also known as monkey fruit, is native to the Indian subcontinent and Southeast Asia. scielo.org.mx The isolation of this compound is achieved through meticulous extraction processes from parts of the plant, such as the heartwood. biosynth.comresearchgate.net Artocarpus lakoocha is known to be a rich source of various phenolic compounds, including other flavonoids and stilbenoids. researchgate.netbiointerfaceresearch.com

Isolation from Psoralea species

The compound has also been reported in Cullen corylifolium, which is a synonym for Psoralea corylifolia. nih.govevitachem.com Psoralea corylifolia, commonly known as "Bu Gu Zhi" in Chinese traditional medicine, is a plant belonging to the Fabaceae family. researchgate.netwindows.net The seeds of this plant are a known source of various bioactive compounds, including numerous flavonoids. researchgate.netxiahepublishing.com Research has identified this compound as one of the constituents isolated from the seeds of Psoralea corylifolia. researchgate.net

Context within Artocarpus genus and other Moraceae plants

The genus Artocarpus, a member of the Moraceae family, comprises around 60 genera and over 1000 species, which are primarily distributed in tropical and subtropical regions. mdpi.comresearchgate.net This genus is a significant source of flavonoid compounds. biointerfaceresearch.comjapsonline.com The Moraceae family, often referred to as the mulberry or fig family, is characterized by the presence of milky sap and includes well-known plants like jackfruit and breadfruit. researchgate.netwikipedia.org The phytochemical profile of many Artocarpus species reveals an abundance of flavonoids, phenols, and other bioactive molecules. biointerfaceresearch.com

Interactive Data Table: Botanical Sources of this compound

| Plant Species | Family | Part(s) Used for Isolation |

|---|---|---|

| Artocarpus lakoocha | Moraceae | Heartwood, Leaves, Bark |

| Psoralea corylifolia (Cullen corylifolium) | Fabaceae | Seeds |

Reported presence in Cullen corylifolium

This compound has been reported to be present in Cullen corylifolium (L.) Medik., a plant also known by its synonym Psoralea corylifolia. nih.govplantaedb.comresearchgate.net This plant is a well-known herb in traditional medicine systems and has been the subject of extensive phytochemical investigation. researchgate.net

Studies analyzing the chemical constituents of the fruits and seeds of Cullen corylifolium have led to the isolation and identification of numerous compounds. tandfonline.comtandfonline.comnih.gov In one such study, this compound was among the flavanones isolated from the seeds, although it was found to be inactive when evaluated for PPAR-γ agonist activity in that specific research. researchgate.net The isolation process typically involves extraction from the plant material followed by various chromatographic techniques to separate the individual compounds. tandfonline.comresearchgate.net The fruits of Cullen corylifolium, in particular, have been found to contain a diverse array of phytochemicals, including coumarins, coumestans, chalcones, dihydroflavones, isoflavones, and flavonoids. tandfonline.comresearchgate.net

Table 2: Selected Phytochemicals Identified in Cullen corylifolium alongside this compound

| Compound Class | Examples | Source |

|---|---|---|

| Coumarins | Psoralen, Isopsoralen | tandfonline.comresearchgate.net |

| Coumestans | Psoralidin, Epi-bavacoumestan C | tandfonline.comtandfonline.com |

| Chalcones | Bavachalcone | tandfonline.com |

| Dihydroflavones | Bavachin | tandfonline.comresearchgate.net |

| Isoflavones | Corylifol A, Neobavaisoflavone | researchgate.netresearchgate.net |

| Flavonoids | Corylifol C | researchgate.net |

| Meroterpenes | Bakuchiol | researchgate.net |

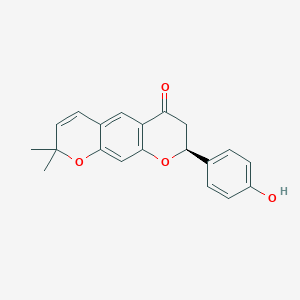

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNAWXMYPBINIJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)O[C@@H](CC3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies for 5 Dehydroxyparatocarpin K

Extraction Procedures from Plant Materials

The initial step in isolating 5-Dehydroxyparatocarpin K involves its extraction from plant material. The compound has been noted as a constituent in plants such as Psoralea corylifolia and species within the Artocarpus genus, including Artocarpus heterophyllus (jackfruit). researchgate.netresearchgate.net The choice of plant part—such as leaves, roots, or stem wood—and the extraction solvent are critical variables that influence the yield and purity of the initial extract. acs.orgtandfonline.com

The most common method employed is solvent extraction, often through maceration, where the dried and powdered plant material is soaked in a suitable solvent. researchgate.net Organic solvents like methanol, ethanol, or aqueous mixtures of these alcohols are frequently used for the initial extraction. researchgate.netscirp.org For instance, a common procedure involves an initial extraction with a methanol-water mixture (e.g., 9:1), which is effective at extracting a broad range of flavonoid compounds. researchgate.net

Following the initial extraction, a process of liquid-liquid fractionation is typically performed to separate compounds based on their polarity. The crude extract is often concentrated and then partitioned between an aqueous layer and an immiscible organic solvent, such as ethyl acetate (B1210297). researchgate.net Prenylated flavonoids, including this compound, tend to have moderate polarity and preferentially move into the ethyl acetate fraction, separating them from more polar compounds like sugars and some glycosides, as well as highly nonpolar lipids. This fractionation step yields an enriched extract that is more suitable for subsequent chromatographic purification.

Table 1: Summary of Extraction Methods for Flavonoids from Plant Sources

| Plant Source Genus | Plant Part | Extraction Solvent(s) | Fractionation Solvent |

| Artocarpus | Leaves, Stem Wood, Roots | Methanol, Ethanol, Methanol/Water | Ethyl Acetate, Chloroform |

| Psoralea | Seeds | Chloroform, Ethanol | Not specified |

Chromatographic Separation Techniques

Once an enriched extract is obtained, chromatographic techniques are essential for isolating this compound from other co-extracted flavonoids and secondary metabolites. nih.gov Column chromatography (CC) is the primary method used for this large-scale separation. acs.org

The stationary phase in this process is most commonly silica (B1680970) gel, which separates compounds based on their polarity. scirp.org The enriched extract is loaded onto the top of a silica gel column, and a mobile phase (a solvent or mixture of solvents) is passed through the column. khanacademy.org A gradient elution system is often employed, where the polarity of the mobile phase is gradually increased over time. This is typically achieved by starting with a nonpolar solvent like n-hexane and progressively adding a more polar solvent such as ethyl acetate or acetone. tandfonline.comresearchgate.net This technique allows for the sequential elution of compounds, with nonpolar compounds eluting first, followed by compounds of increasing polarity.

Fractions are collected as the mobile phase exits the column and are monitored by Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound. scirp.org Fractions containing the same compound profile are combined and concentrated. For further purification, techniques such as preparative thin-layer chromatography (prep-TLC) may be used on the combined fractions to achieve a higher degree of purity. researchgate.net

Table 2: Typical Chromatographic Techniques for Flavonoid Separation

| Technique | Stationary Phase | Typical Mobile Phase System (Gradient) | Purpose |

| Column Chromatography (CC) | Silica Gel 60 | n-hexane → Ethyl Acetate or Chloroform → Acetone | Primary separation of crude extract |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | n-hexane:Ethyl Acetate (e.g., 3:5) | Monitoring fractions, purity checks |

| Preparative TLC | Silica Gel GF254 | Optimized solvent system from analytical TLC | Final purification of small batches |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile (B52724)/Methanol and Water (with acid) | Purity assessment, quantification |

Purity Assessment and Quality Control in Isolation

The final and crucial stage in the isolation process is the assessment of the purity of this compound and the implementation of quality control measures. The goal is to ensure that the isolated compound is free from other structurally similar flavonoids, residual solvents, and any degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for determining the purity of isolated natural products. tandfonline.comsemanticscholar.org A reversed-phase C18 column is typically used, where purity is confirmed by the presence of a single, sharp, and symmetrical peak in the chromatogram. biocrick.com The development of a stability-indicating HPLC method can further ensure that the analytical method can separate the target compound from any potential degradants. biocrick.com

Another method for assessing purity is 2-dimensional thin-layer chromatography (2D-TLC). researchgate.net In this technique, the isolated compound is spotted on a TLC plate, developed with one solvent system, the plate is then rotated 90 degrees and developed with a second, different solvent system. The appearance of a single spot after this process provides strong evidence of the compound's purity. researchgate.net

Spectroscopic methods also play a role in quality control. Ultraviolet-Visible (UV-Vis) spectrophotometry can be used to obtain a characteristic absorption spectrum. researchgate.net A pure compound will exhibit sharp, well-defined absorption maxima. researchgate.net Finally, structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) not only confirms the identity of this compound but also serves as a definitive check of its purity, as the presence of significant impurities would be evident in the spectra. acs.orgbiocrick.com

Biosynthesis and Metabolic Pathways of 5 Dehydroxyparatocarpin K

Precursor Identification and Biosynthetic Routes

The journey to synthesizing 5-Dehydroxyparatocarpin K begins with the amino acid L-phenylalanine, a product of the shikimate pathway. encyclopedia.pub This primary precursor enters the phenylpropanoid pathway, a series of enzymatic steps that builds the foundational C6-C3-C6 carbon skeleton characteristic of all flavonoids and isoflavonoids. nih.gov

The key steps in this biosynthetic route are as follows:

Formation of Cinnamic Acid and p-Coumaroyl-CoA: L-phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . nih.govencyclopedia.pub Subsequently, cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid, which is then activated by 4-coumarate:CoA ligase (4CL) to produce the key intermediate, p-coumaroyl-CoA. nih.govnih.gov

Chalcone Synthesis: The first committed step towards the flavonoid skeleton is catalyzed by chalcone synthase (CHS) . This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. encyclopedia.pub In many legumes, chalcone reductase (CHR) acts in concert with CHS to produce 6'-deoxychalcone, a crucial precursor for the specific class of isoflavonoids that includes this compound. nih.gov

Formation of the Isoflavone Backbone: The chalcone intermediate undergoes cyclization, a reaction catalyzed by chalcone isomerase (CHI) , to form a flavanone such as naringenin or liquiritigenin. nih.gov The critical branching point from the general flavonoid pathway to the isoflavonoid pathway is an aryl migration reaction catalyzed by isoflavone synthase (IFS) , which converts the flavanone into a 2-hydroxyisoflavanone. nih.govijcmas.com This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield a stable isoflavone, such as daidzein or formononetin. nih.gov

Pterocarpan Ring Formation: The isoflavone core undergoes further modifications to become a pterocarpan. This involves a series of reduction and hydroxylation steps. For instance, the isoflavone is reduced by isoflavone reductase (IFR) to an isoflavanone. nih.gov Subsequent enzymatic actions, including those by vestitone reductase (VR) and finally pterocarpan synthase (PTS) , catalyze the reduction and subsequent ring closure to form the characteristic tetracyclic pterocarpan skeleton. nih.govnih.gov The specific substitutions on the aromatic rings that define this compound are determined by subsequent tailoring enzymes.

Enzymatic Transformations in this compound Synthesis

The synthesis of this compound is a multi-step process, each step governed by a specific enzyme. These enzymes belong to several major classes, including lyases, ligases, synthases, reductases, and cytochrome P450 monooxygenases. The key enzymatic transformations are detailed below.

Key Enzymes in the Pterocarpan Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to form cinnamic acid. encyclopedia.pub |

| Cinnamate 4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid. nih.gov |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by adding a Coenzyme A molecule. nih.gov |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form the chalcone scaffold. encyclopedia.pub |

| Chalcone Reductase | CHR | Legume-specific enzyme that acts with CHS to produce 6'-deoxychalcones. nih.gov |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcones into flavanones. nih.gov |

| Isoflavone Synthase | IFS | A key cytochrome P450 enzyme that catalyzes the aryl migration, forming the isoflavone backbone. ijcmas.com |

| Isoflavone Reductase | IFR | Reduces the double bond in the C-ring of isoflavones to create isoflavanones. nih.gov |

| Vestitone Reductase | VR | Reduces the keto group on the isoflavanone, a step preceding cyclization. nih.gov |

The precise sequence of "tailoring" enzymes—such as specific hydroxylases, methyltransferases, and prenyltransferases—that decorate the pterocarpan core to yield this compound is not fully elucidated but follows the general patterns observed for other complex pterocarpans.

Metabolic Fate and Biotransformation Studies

As a phytoalexin, this compound is designed to be biologically active against pathogens and is itself subject to metabolism, both by the producing plant and by invading microorganisms. While specific studies on the metabolic fate of this compound are limited, the biotransformation of related pterocarpans, such as medicarpin, provides a well-established model. nih.gov

Common Metabolic Reactions:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings is a common detoxification strategy employed by both plants and fungi.

Demethylation: Removal of methyl (-CH3) groups from methoxy substituents is another frequent transformation. nih.gov

Glycosylation: The attachment of sugar moieties (e.g., glucose) to hydroxyl groups increases water solubility, which can facilitate transport and storage within the plant cell or aid in detoxification. nih.gov

Ring Cleavage: Pathogenic fungi may evolve mechanisms to degrade pterocarpans by cleaving one of the rings in the core structure, thereby destroying its antimicrobial activity.

In animal systems, ingested pterocarpans undergo extensive Phase I and Phase II metabolism. Studies on medicarpin in rats show that it is subject to a wide range of reactions, including demethylation, hydrogenation, hydroxylation, glucuronidation, and sulfation. nih.gov The resulting metabolites are then distributed to various tissues or excreted. nih.gov It is plausible that this compound would follow similar metabolic pathways.

Potential Biotransformation Products

| Reaction Type | Potential Product | Significance |

|---|---|---|

| Hydroxylation | Hydroxylated this compound | Alters biological activity and solubility. |

| O-demethylation | Demethylated this compound | Can change receptor binding affinity and activity. |

| Glucuronidation | This compound-glucuronide | Major Phase II reaction in animals for detoxification and excretion. nih.gov |

These metabolic transformations are crucial for understanding the compound's persistence in the environment, its role in plant-pathogen interactions, and its ultimate fate if ingested.

Chemical Synthesis and Derivatization Strategies for 5 Dehydroxyparatocarpin K

Total Synthesis Approaches for 5-Dehydroxyparatocarpin K

Information regarding the total synthesis of this compound is not available in the reviewed scientific literature.

Semisynthesis from Related Natural Products

There are no published methods for the semisynthesis of this compound from other related natural products.

Derivatization for Structural Modification and Analog Generation

Specific strategies for the derivatization of this compound have not been reported.

Details on the modification of functional groups within this compound are not described in the current body of scientific work.

Research on the introduction of various chemical moieties to the this compound scaffold to enhance its biological activity has not been documented.

Combinatorial Chemistry Applications for this compound Analogs

The application of combinatorial chemistry techniques to generate libraries of this compound analogs is not found in the existing literature.

Molecular Mechanisms of Action of 5 Dehydroxyparatocarpin K

Interactions with Molecular Targets

The biological activity of 5-Dehydroxyparatocarpin K is rooted in its ability to interact with a range of molecular targets, from microbial cell structures to key proteins involved in human cancer signaling pathways.

Antimicrobial Mechanisms: Interaction with Microbial Cell Membranes

As a member of the flavonoid family, particularly prenylated flavonoids, the antimicrobial action of this compound is likely associated with its ability to disrupt microbial cell membranes. The general mechanism for flavonoids involves integration into the lipid bilayer of the cell membrane. This insertion can lead to a reduction in the packing effectiveness of the membrane lipids, thereby increasing membrane fluidity. Such alterations compromise the structural integrity and function of the membrane, which can disrupt essential processes like nutrient transport and energy generation, ultimately leading to microbial cell death. The presence of hydroxyl groups and a prenyl moiety in its structure is thought to enhance its affinity for and disruption of the phospholipid bilayer.

Anticancer Mechanisms: Targeting KRAS G12D Mutant (Switch I/II regions)

One of the most significant researched activities of this compound is its potential as an inhibitor of the KRAS G12D mutant protein, a critical oncogene in many cancers, including pancreatic, colon, and lung cancer. The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state that drives uncontrolled cell proliferation. Computational studies have identified this compound as a promising candidate for targeting the Switch I (residues 25-40) and Switch II (residues 57-76) regions of the KRAS G12D protein, which are crucial for its signaling function nih.govresearchgate.net.

Molecular docking simulations have been employed to predict the binding orientation and affinity of this compound to the KRAS G12D mutant. These studies identified it as a lead compound from a screening of over 500 bioflavonoids, demonstrating a strong binding affinity for the Switch I/II pocket nih.gov. The docking analysis revealed that this compound fits within the binding site, forming specific interactions with key amino acid residues that are critical for stabilizing the complex.

To validate the stability of the docked pose, molecular dynamics (MD) simulations are performed. For flavonoids targeting KRAS G12D, MD simulations typically run for extended periods (e.g., 100 nanoseconds) to observe the dynamic behavior of the ligand-protein complex tandfonline.comresearchgate.netnih.gov. These simulations confirm that compounds like this compound can maintain stable interactions within the binding pocket of KRAS G12D researchgate.net. Key metrics such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Root Mean Square Fluctuation (RMSF) are analyzed to ensure the complex remains stable over time, indicating a persistent inhibitory interaction tandfonline.comresearchgate.netnih.gov.

Computational methods are used to predict the binding free energy, which quantifies the strength of the interaction. For this compound, molecular docking studies predicted a binding affinity of -8.8 Kcal/mol against the KRAS G12D mutant, which was superior to the reference inhibitor BI-2852 (-8.59 Kcal/mol) in the same study nih.gov. The analysis of these interactions identifies the specific amino acid residues involved in forming hydrogen bonds and hydrophobic interactions, which are crucial for the compound's inhibitory activity.

| Parameter | Value for this compound | Reference Compound (BI-2852) |

| Binding Affinity (kcal/mol) | -8.8 | -8.59 |

| Inhibitory Constant (Ki) (µM) | 0.08 | 0.11 |

This table presents data from a comparative in silico study, highlighting the predicted binding affinity and inhibitory constant of this compound against the KRAS G12D mutant protein. nih.gov

| Interaction Type | Interacting Amino Acid Residues in KRAS G12D |

| Hydrogen Bonds | Gln-61, Asp-69, Val-14 |

| Hydrophobic Interactions | Val-7, Val-9, Gly-10, Thr-58, Gly-60, Met-72, Tyr-71, Lys-16 |

This table details the specific amino acid residues within the KRAS G12D binding pocket that are predicted to form key interactions with this compound, based on molecular docking analysis. nih.gov

Potential Interactions with Kinases, Cytosolic Proteins, Lyases, Oxidoreductases, Proteases, Phosphatases, Epigenetic Erasers, Cytochrome P450, GPCRs, Nuclear Receptors, Ion Channels, Phosphodiesterases, and Membrane Proteins

Based on its classification as a flavonoid, this compound has the potential to interact with a wide array of protein targets, which could contribute to a broad range of biological activities. These potential interactions are largely inferred from studies on other flavonoids with similar structural features.

Kinases : Flavonoids are well-known inhibitors of various protein kinases, often by competing for the ATP-binding site nih.govreading.ac.uk. They can modulate signaling cascades like the PI3K/Akt and MAP kinase pathways, which are frequently dysregulated in cancer nih.govnih.gov.

Cytosolic Proteins : Through interactions with kinases and other signaling molecules, flavonoids can affect numerous cytosolic proteins, influencing pathways that control cell survival, proliferation, and apoptosis reading.ac.uk.

Lyases : Certain flavonoids have been identified as inhibitors of ATP citrate lyase (ACLY), a key enzyme in lipid and glucose metabolism that is upregulated in some cancers nih.govnih.gov.

Oxidoreductases : The antioxidant properties of flavonoids suggest potential interactions with oxidoreductase enzymes, helping to modulate cellular oxidative stress.

Proteases : Flavonoids have been shown to inhibit various proteases, including serine proteases and cysteine proteases, which could have implications for diseases where proteolysis is dysregulated nih.govmdpi.comresearchgate.net.

Phosphatases : By affecting kinase signaling pathways, flavonoids can indirectly influence the activity of protein phosphatases, which act in opposition to kinases to control protein phosphorylation states reading.ac.uk.

Epigenetic Erasers : Natural compounds, including flavonoids, are being investigated for their ability to modulate epigenetic enzymes, such as histone deacetylases (HDACs), which "erase" epigenetic marks.

Cytochrome P450 : Flavonoids can interact with cytochrome P450 (CYP450) enzymes, acting as inhibitors or inducers nutritionresearch.com.aumdpi.comnih.gov. This can alter the metabolism of other xenobiotics and has significant implications for food-drug interactions nih.gov.

G-Protein Coupled Receptors (GPCRs) : Emerging research indicates that flavonoids can act as allosteric ligands for GPCRs, modulating their activity and influencing a wide range of physiological responses nih.govnih.govbenthamdirect.comresearchgate.net.

Nuclear Receptors : Due to structural similarities with steroids, flavonoids can bind to and modulate the activity of nuclear receptors, including estrogen receptors and aryl hydrocarbon receptor (AhR), thereby regulating gene transcription nih.govresearchgate.nethuji.ac.ilnih.govmdpi.com.

Ion Channels : Flavonoids can modulate the function of various ion channels, particularly cardiovascular potassium channels like the hERG channel hebmu.edu.cnnih.govnih.govencyclopedia.pub. This interaction can affect cellular excitability and vascular tone researchgate.net.

Phosphodiesterases (PDEs) : Many flavonoids exhibit inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP. This inhibition can lead to anti-inflammatory effects nih.govuitm.edu.mynih.govresearchgate.net.

Membrane Proteins : Through their interactions with GPCRs and ion channels, as well as their ability to intercalate into the lipid bilayer, flavonoids demonstrate broad activity toward various membrane proteins benthamdirect.comhebmu.edu.cn.

Cellular Pathway Modulation

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and its induction is a key mechanism for many anticancer agents nih.gov. Flavonoids are widely reported to possess apoptosis-inducing properties nih.gov. While direct experimental studies on this compound's apoptotic effects are not yet available, research on the structurally similar prenylated chalcone, Paratocarpin E, offers significant insights into the potential pathways involved.

A study on Paratocarpin E demonstrated its ability to induce apoptosis in human breast cancer cells (MCF-7) nih.gov. The treatment of these cells with Paratocarpin E led to several key apoptotic events:

Activation of Caspases: The compound was shown to increase the expression of activated caspase-8 and caspase-9. These are initiator caspases for the extrinsic and intrinsic apoptotic pathways, respectively. Their activation leads to the cleavage and activation of executioner caspases, which dismantle the cell nih.gov.

PARP Cleavage: Increased cleavage of poly (ADP-ribose) polymerase (PARP) was observed. PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis nih.gov.

Mitochondrial Pathway Involvement: Paratocarpin E was found to alter the balance of the Bcl-2 family proteins by modifying the expression of pro-apoptotic Bax and anti-apoptotic Bcl-2. This shift in balance leads to the release of cytochrome c from the mitochondria into the cytosol, a critical step in initiating the intrinsic apoptotic pathway nih.govmdpi.com.

These findings for Paratocarpin E suggest that a potential mechanism for this compound could involve the induction of apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic pathways.

Table 1: Effects of the Related Compound Paratocarpin E on Apoptotic Markers in MCF-7 Breast Cancer Cells

| Apoptotic Marker | Observed Effect | Implication in Apoptosis |

|---|---|---|

| Activated Caspase-8 | Increased Expression | Activation of the extrinsic apoptotic pathway |

| Activated Caspase-9 | Increased Expression | Activation of the intrinsic (mitochondrial) pathway |

| PARP | Increased Cleavage | Hallmarker of caspase-mediated apoptosis |

| Bax/Bcl-2 Ratio | Altered (Increased) | Promotes mitochondrial outer membrane permeabilization |

Data derived from a study on the structurally related compound Paratocarpin E nih.gov.

The anticancer effects of flavonoids are often linked to their ability to modulate key cell signaling pathways that control cell proliferation, survival, and death ijpp.org.in.

Predicted Targeting of the KRAS Pathway: A significant computational study identified this compound as a potential inhibitor of the KRAS G12D mutant nih.gov. The KRAS protein is a central node in many signaling cascades, and its mutation is a common driver of cancer. By binding to and inhibiting mutant KRAS, this compound could theoretically block downstream signaling pathways that promote cancer cell growth and survival, such as the MAPK and PI3K pathways nih.gov.

Insights from Paratocarpin E on MAPK Signaling: Further insights into potential signaling pathway modulation come from the experimental data on Paratocarpin E. This related compound was shown to influence the mitogen-activated protein kinase (MAPK) pathway in MCF-7 breast cancer cells nih.gov. The MAPK family, which includes p38, JNK, and Erk, plays a complex role in regulating apoptosis mdpi.com.

The study on Paratocarpin E revealed the following effects:

Activation of p38 and JNK: The compound activated the p38 and JNK signaling pathways. Activation of these stress-activated protein kinases is often associated with the induction of apoptosis nih.govmdpi.com.

Inhibition of Erk: Conversely, Paratocarpin E inhibited the Erk pathway. The Erk pathway is typically associated with cell survival and proliferation, so its inhibition would favor apoptosis nih.govmdpi.com.

Activation of NF-κB: The compound also promoted the activation and nuclear translocation of NF-κB. The role of NF-κB in cell death is complex, and in this context, it was suggested to be involved in balancing the apoptotic and autophagic processes induced by Paratocarpin E nih.gov.

These findings suggest that this compound may exert its anticancer effects by modulating a network of signaling pathways, potentially including the KRAS and MAPK pathways, to halt cell proliferation and induce programmed cell death. However, direct experimental validation is needed to confirm these specific mechanisms for this compound.

Structure Activity Relationship Sar Studies of 5 Dehydroxyparatocarpin K

Identification of Key Pharmacophores and Structural Motifs

Pharmacophore modeling helps to identify the essential steric and electronic features of a molecule necessary for its interaction with a specific biological target. For 5-Dehydroxyparatocarpin K, its potential as an inhibitor of the KRAS G12D mutant protein provides a basis for defining its key pharmacophoric features.

A computational study identified this compound as a promising lead compound targeting the switch I and switch II regions of the KRAS G12D mutant. nih.gov The binding of this compound to this pocket suggests a pharmacophore model characterized by a specific arrangement of hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

The core flavonoid scaffold, consisting of two aromatic rings (A and B) linked by a heterocyclic pyran ring (C), forms the basic framework. The hydroxyl groups and the prenyl substituent are key functionalities that contribute to its interaction with target proteins. In the context of KRAS G12D inhibition, the interactions of this compound involve specific amino acid residues within the binding pocket, highlighting the importance of its 3D structure and functional group placement.

Influence of Substituents on Biological Activity

While specific studies on a wide range of synthetic analogs of this compound are not extensively documented in publicly available literature, general principles from related flavonoids can be inferred. The biological activity of flavonoids is significantly influenced by the nature, number, and position of substituents on their basic scaffold.

Hydroxyl Groups: The number and location of hydroxyl groups are critical for the biological activity of flavonoids. They often act as hydrogen bond donors, facilitating interactions with amino acid residues in the active sites of enzymes and receptors.

Prenyl Group: The presence of a prenyl group, a characteristic feature of this compound, often enhances the biological activity of flavonoids. This lipophilic moiety can improve membrane permeability and lead to stronger hydrophobic interactions with target proteins. The position of the prenyl group on the flavonoid scaffold can also influence selectivity and potency. Prenylated chalcones and flavonoids have gained attention for their potential in cancer prevention and therapy due to their biological and molecular activities. nih.gov

Other Substituents: The introduction of other functional groups, such as methoxy, halogen, or alkyl groups, can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

Topological descriptors: Describing the connectivity of atoms in the molecule.

Electronic descriptors: Quantifying the electronic properties, such as charge distribution and dipole moment.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Developing a QSAR model for this compound and its analogs would involve synthesizing a series of related compounds, evaluating their biological activity against a specific target (e.g., KRAS G12D), calculating a set of molecular descriptors, and then using statistical methods to build a predictive model. Such a model could guide the synthesis of new derivatives with improved potency.

Comparative SAR with Related Flavonoids and Natural Compounds

A study that identified this compound as a potential KRAS G12D inhibitor also evaluated three other bioflavonoids: Carpachromene, Sanggenone H, and Kuwanol C. nih.gov A comparison of their binding affinities provides insights into the SAR of this class of compounds.

| Compound | Binding Affinity (kcal/mol) |

| This compound | -8.8 |

| Carpachromene | -8.64 |

| Sanggenone H | -8.62 |

| Kuwanol C | -8.58 |

| BI-2852 (Reference Inhibitor) | -8.59 |

This data indicates that this compound exhibits the highest binding affinity for the KRAS G12D mutant among the tested bioflavonoids, and its affinity is superior to that of the reference inhibitor BI-2852. nih.gov The subtle structural differences between these four flavonoids, all of which are prenylated, are responsible for the observed variations in their binding affinities. A detailed analysis of their interactions with the protein's binding site would be necessary to fully elucidate the specific structural features that contribute to the superior activity of this compound.

The prenylated chalcones and flavonoids, in general, are a class of natural compounds with significant potential for cancer prevention and therapy. nih.gov Their modes of action often involve antioxidant effects, modulation of carcinogen metabolism, and anti-inflammatory properties. nih.gov The SAR of this compound is consistent with the general observation that prenylation enhances the anticancer activity of flavonoids.

Preclinical Investigations and Pharmacological Profiling of 5 Dehydroxyparatocarpin K

Antimicrobial Research Applications

5-Dehydroxyparatocarpin K, a natural compound, is the subject of research for its potential applications in the development of antimicrobial drugs. biosynth.com As a naturally derived substance, it offers a potential substitute for synthetic antibiotics. biosynth.com The primary mechanism of action for this compound is believed to be its interaction with microbial cell membranes, which may disrupt their integrity and lead to antibacterial effects. biosynth.com

Efficacy against Bacterial Infections

The bioactive properties of this compound indicate its potential for combating bacterial infections. biosynth.com Research is ongoing to explore its effectiveness in this area. biosynth.com Studies are investigating its ability to act against various pathogens, including multi-drug resistant bacteria. kcl.ac.ukmdpi.com The development of new antimicrobial agents is crucial due to the increasing prevalence of antibiotic resistance. nih.govwho.int Combination therapies, where a compound like this compound could be used alongside existing antibiotics, are also an area of interest to enhance efficacy and reduce resistance. nih.gov

Anticancer Research

The potential of this compound as an anticancer agent is an active area of investigation. chembk.com

In silico Cancer Cell Line Cytotoxicity Predictions

In silico studies have identified this compound as a potential inhibitor of the KRAS G12D mutant, a frequent mutation in various cancers like pancreatic, colon, and lung cancer. nih.gov Molecular docking studies have shown that this compound has a strong binding affinity for the switch I/II pocket of the KRAS G12D mutant. nih.govresearchgate.net These computational predictions suggest that this compound could have cytotoxic effects on cancer cell lines harboring this mutation. nih.gov

Table 1: In silico Analysis of this compound against KRAS G12D Mutant

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity | -8.8 Kcal/mol | nih.gov |

| Inhibitory Constant (Ki) | µM range | nih.gov |

| Target | KRAS G12D Switch I/II Pocket | nih.govresearchgate.net |

Future In vitro and In vivo Evaluation for Therapeutic Potential

The promising results from in silico studies necessitate further investigation through in vitro and in vivo models to confirm the therapeutic potential of this compound. nih.govmdpi.com These future studies will be crucial to evaluate its actual efficacy and mechanisms of action against cancer cells. nih.gov Researchers recommend that this and other identified bioflavonoids be studied further to assess their utility against cancers with the KRAS G12D mutation. nih.gov

Other Investigational Bioactivities

Potential Anti-inflammatory Effects

Studies have indicated that this compound possesses anti-inflammatory properties. chembk.com This bioactivity, along with its antioxidant effects, suggests a broader therapeutic potential that warrants further investigation. chembk.com The anti-inflammatory action of natural compounds is often linked to their ability to modulate signaling pathways involved in the inflammatory response. mdpi.comscielo.br

Table 2: Investigational Bioactivities of this compound

| Bioactivity | Finding | Reference |

|---|---|---|

| Antimicrobial | Interacts with microbial cell membranes. | biosynth.com |

| Anticancer | Potential inhibitor of KRAS G12D mutant. | nih.gov |

| Anti-inflammatory | Exhibits anti-inflammatory properties. | chembk.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| BI-2852 |

| Carpachromene |

| Sanggenone H |

Antioxidant Activities

This compound, a flavonoid compound, has demonstrated notable antioxidant properties in preclinical research. chembk.com Antioxidants are crucial for protecting cells from damage caused by free radicals, which are unstable molecules that can lead to oxidative stress. frontiersin.org The antioxidant effect of this compound is a key aspect of its biological activity. chembk.com

The primary mechanism by which compounds like this compound exert their antioxidant effects is through the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. e3s-conferences.org This action helps to inhibit the chain reactions of oxidation that can damage cellular components.

Several in vitro methods are commonly used to assess antioxidant capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the FRAP (ferric reducing antioxidant power) assay. e3s-conferences.orgnih.gov These assays measure the ability of a compound to scavenge specific free radicals or to reduce ferric iron.

Table 1: Antioxidant Activity of this compound (Note: Specific IC50 values for this compound are not yet available in the reviewed literature. This table is a template for when such data becomes available.)

| Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

|---|---|---|---|

| DPPH Radical Scavenging | Data not available | Gallic Acid | 29.06 researchgate.net |

| ABTS Radical Scavenging | Data not available | Trolox | 2.10 e3s-conferences.org |

| FRAP | Data not available | Trolox | 0.24 e3s-conferences.org |

Antidiabetic Research

Research has indicated the potential of this compound in the context of diabetes. chembk.com Many polyphenolic compounds, the class to which this compound belongs, have been investigated for their antidiabetic effects. frontiersin.org These effects are often attributed to their ability to modulate various metabolic pathways. nih.gov

The mechanisms underlying the antidiabetic activities of polyphenols are diverse and can include the inhibition of carbohydrate-digesting enzymes, protection of pancreatic β-cells from damage, and improvement of insulin (B600854) sensitivity. frontiersin.org For instance, some flavonoids have been shown to reduce blood glucose levels in animal models of diabetes. mdpi.com While direct studies on this compound are limited, the general properties of flavonoids suggest a potential for similar activities.

Table 2: In Silico Antidiabetic-Related Activity of this compound (Note: This table reflects computational predictions and not direct experimental results on biological antidiabetic activity.)

| Target | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |

|---|---|---|---|

| KRAS G12D Mutant | -8.8 mdpi.comresearchgate.netmdpi.comresearchgate.net | BI-2852 | -8.59 mdpi.comresearchgate.net |

Antiviral Investigations

The potential antiviral properties of this compound are an area of scientific interest. While specific studies on its antiviral activity are not extensively detailed in the available literature, flavonoids, in general, have been explored for their capacity to inhibit various viruses. biocrick.com The mode of action for the antimicrobial effects of compounds like this compound may involve the disruption of microbial cell membranes. biosynth.com

Neuroprotective Research

Flavonoids are increasingly being recognized for their neuroprotective potential, which involves safeguarding neurons from damage and degeneration. frontiersin.org This protection is often linked to their antioxidant and anti-inflammatory properties. nih.gov Compounds with these characteristics can help mitigate the oxidative stress and inflammation that are implicated in the progression of neurodegenerative diseases. nih.govmdpi.com

The neuroprotective effects of many natural compounds are attributed to their ability to scavenge free radicals, reduce the production of pro-inflammatory mediators, and modulate signaling pathways involved in cell survival and death. nih.govmdpi.com While direct experimental data on the neuroprotective effects of this compound is not yet prevalent, its classification as a flavonoid suggests it may share these protective mechanisms.

Enzyme Inhibition Studies (e.g., Cholinesterase inhibition)

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions like Alzheimer's disease. wikipedia.orgnih.gov Cholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain. wikipedia.orgnih.gov

In computational screening studies, this compound has been identified as a potential inhibitor of certain enzymes. For instance, in a study targeting the KRAS G12D mutant protein, this compound showed a strong binding affinity. mdpi.comresearchgate.netmdpi.comresearchgate.net While this is not a direct study of cholinesterase inhibition, it highlights the compound's potential to interact with and inhibit specific enzymes. Further research is needed to specifically evaluate its effects on cholinesterases.

Table 3: In Silico Enzyme Inhibition Profile of this compound

| Target Enzyme | Binding Affinity (kcal/mol) | Inhibitory Constant (Ki) (µM) | Interacting Amino Acid Residues |

|---|---|---|---|

| KRAS G12D Mutant | -8.8 mdpi.comresearchgate.netmdpi.comresearchgate.net | Data not available | Data not available |

Modulation of Immune Responses (e.g., VISTA inhibition)

V-domain Ig suppressor of T cell activation (VISTA) is an immune checkpoint protein that plays a role in suppressing T cell activity. nih.govfrontiersin.org Inhibition of VISTA is being explored as a potential strategy in cancer immunotherapy to enhance anti-tumor immune responses. nih.govfrontiersin.org

Blockade of VISTA can lead to increased T cell activation and proliferation. frontiersin.org While there is no direct evidence from the reviewed literature of this compound acting as a VISTA inhibitor, the exploration of natural compounds for their immunomodulatory effects is an active area of research. The ability of flavonoids to interact with various proteins suggests that the potential for such activity warrants investigation.

Analytical Methodologies in 5 Dehydroxyparatocarpin K Research

Chromatographic Techniques (e.g., LC-MS/MS)

Chromatography is the cornerstone for separating 5-Dehydroxyparatocarpin K from the complex matrix of a crude plant extract. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for both the analysis and purification of flavonoids. libretexts.org

For the analysis of extracts from plants like Psoralea corylifolia, reverse-phase HPLC is typically employed. This method separates compounds based on their polarity. A nonpolar stationary phase, commonly a C18 (octadecylsilyl) column, is used with a polar mobile phase. tautobiotech.com The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape and resolution. libretexts.orgtautobiotech.com

Preparative HPLC can be used to isolate this compound in sufficient quantities for structural elucidation and further studies. Following initial separation by column chromatography over silica (B1680970) gel, final purification is often achieved using preparative HPLC systems.

For sensitive and selective detection, HPLC systems are frequently coupled with mass spectrometry (MS), a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS), or more specifically, tandem mass spectrometry (LC-MS/MS). epfl.ch This "hyphenated" technique allows for the detection of compounds at very low concentrations, making it ideal for analyzing minor components in an extract or for pharmacokinetic studies. epfl.chresearchgate.net The LC separates the compounds, which are then ionized and detected by the mass spectrometer, providing both retention time and mass-to-charge ratio data for high-confidence identification. researchgate.net

Table 1: Representative HPLC Parameters for Flavonoid Analysis This table represents a typical setup for analyzing flavonoids and may be adapted for this compound.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. libretexts.org |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Creates a polar environment for separation; acid improves peak shape. tautobiotech.com |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a single run. |

| Flow Rate | 0.8 - 1.3 mL/min | Standard flow for analytical scale columns. libretexts.org |

| Detection | UV/Diode Array Detector (DAD) at ~280 & 370 nm, followed by MS | Flavonoids have characteristic UV absorbance; MS provides mass information. libretexts.org |

Spectroscopic Methods (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of novel or isolated natural products like this compound. researchgate.net While other methods can suggest a structure, only a full suite of NMR experiments can unambiguously determine the precise connectivity and stereochemistry of the molecule. The process involves dissolving the purified compound in a deuterated solvent and analyzing it with one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques.

¹H-NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. conductscience.com For this compound, one would expect to see signals in the aromatic region for the protons on the chromenone and hydroxyphenyl rings, distinct olefinic protons for the pyran ring, and sharp singlets for the gem-dimethyl groups. chemistrysteps.com

¹³C-NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O) downfield, aromatic and olefinic carbons, and the characteristic carbons of the prenyl-derived dimethylpyran group. rsc.org

2D-NMR: Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connections between protons and carbons, allowing researchers to piece together the molecular fragments and confirm the final structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on the known structure and general chemical shift values for flavonoids. chemistrysteps.comlibretexts.org

| Structural Unit | Atom Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (for ¹H) |

|---|---|---|---|

| Dimethylpyran Ring | -C(CH₃)₂ | ¹H: ~1.45 ¹³C: ~28 | Singlet (s) |

| Olefinic Protons (-CH=CH-) | ¹H: ~5.6 & ~6.7 ¹³C: ~115-130 | Doublets (d) | |

| Flavanone Core | Aromatic Protons (Ring A) | ¹H: ~6.0 - 6.5 ¹³C: ~95-110 | Singlets or Doublets |

| CH & CH₂ | ¹H: ~5.4 (CH), ~2.8-3.1 (CH₂) ¹³C: ~79 (CH), ~45 (CH₂) | Doublet of doublets (dd) | |

| Carbonyl (C=O) | ¹³C: ~192 | N/A | |

| 4-Hydroxyphenyl Ring | Aromatic Protons (Ring B) | ¹H: ~6.8 & ~7.3 ¹³C: ~115 & ~128 | Doublets (d) |

Mass Spectrometry and Derivatization for Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. mdpi.com High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. mdpi.com For this compound (C₂₀H₁₈O₄), the calculated exact mass is 322.1205 Da, and HRMS would be used to confirm that the measured mass matches this value, thereby validating the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting daughter ions. tutorchase.com This fragmentation pattern acts as a structural fingerprint and is crucial for confirming the identity of the compound and for developing highly selective quantitative methods (e.g., Multiple Reaction Monitoring, MRM). researchgate.netnih.gov The fragmentation of flavonoids is well-studied and often involves characteristic cleavages of the heterocyclic rings, such as a retro-Diels-Alder (RDA) reaction, and losses of small groups like CO (carbon monoxide). libretexts.orglibretexts.org

Derivatization is a process where a molecule is chemically modified to improve its analytical properties, such as volatility for Gas Chromatography (GC) or ionization efficiency for MS. mdpi.com For the analysis of flavonoids like this compound by LC-MS, derivatization is generally not required. These molecules possess functional groups that are readily ionizable by standard techniques like ESI. mdpi.com

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₂₀H₁₈O₄ nih.gov |

| Molecular Weight | 322.4 g/mol nih.gov |

| Exact Mass [M+H]⁺ | 323.1283 Da (Calculated for C₂₀H₁₉O₄⁺) |

| Primary Ionization Technique | Electrospray Ionization (ESI) |

| Expected MS/MS Fragments | Loss of prenyl group fragments, retro-Diels-Alder fragmentation of the C-ring. libretexts.org |

Future Directions and Research Gaps for 5 Dehydroxyparatocarpin K

Advanced Preclinical Studies

The current understanding of 5-Dehydroxyparatocarpin K is predominantly based on in silico computer modeling. A significant research gap exists in the validation of these computational predictions through rigorous preclinical testing. Future research must prioritize moving this compound from theoretical models to benchtop experiments.

Advanced preclinical studies are essential to determine the actual biological activity of this compound. This involves in vitro assays using relevant cell lines, such as cancer cells expressing the KRAS G12D mutation, to confirm the inhibitory effects suggested by docking studies. nih.govmdpi.com Following successful in vitro validation, investigations would need to progress to in vivo animal models to evaluate the compound's therapeutic potential in a living system. These studies are critical to bridge the gap between computational promise and real-world applicability. nih.govmdpi.com

Exploration of Novel Therapeutic Applications

The prospective therapeutic applications for this compound, while promising, require substantial exploration. The most compelling future direction lies in its potential as an anti-cancer agent.

Oncology : Computational screening has identified this compound as a potential inhibitor of the KRAS G12D mutant, a key driver in aggressive cancers like pancreatic, colon, and lung cancer. nih.govmdpi.com This mutation has been notoriously difficult to target, making the exploration of novel inhibitors a high priority. nih.gov Future research should focus on validating this anti-cancer potential.

Antimicrobial Development : Initial research has also suggested that this compound possesses bioactive properties that could be harnessed for antimicrobial drug development. biosynth.com As a natural compound, it presents a potential alternative to synthetic antibiotics. biosynth.com Further studies are necessary to explore its efficacy against various bacterial strains and to understand its spectrum of activity.

Mechanistic Elucidation at the Molecular Level

While a hypothetical mechanism of action has been proposed, a detailed molecular-level understanding is a critical research gap. The primary hypothesis, derived from computational analysis, is that this compound inhibits the function of the mutated KRAS G12D oncoprotein. nih.gov

The proposed mechanism involves the compound binding to the crucial switch I/II pocket of the KRAS G12D mutant protein. nih.gov This interaction is predicted to lock the protein in a nonfunctional state, thereby inhibiting its downstream signaling pathways that promote cancer cell proliferation. nih.govresearchgate.net Molecular docking studies have calculated a strong binding affinity for this compound to this target, even stronger than some reference inhibitors. nih.govmdpi.com Further biophysical and biochemical assays are required to confirm this interaction and fully elucidate the molecular mechanism.

Table 1: Comparative Molecular Docking Results against KRAS G12D Mutant This interactive table summarizes the binding affinities from a computational screening study. Lower binding energy indicates a stronger predicted interaction.

| Compound | Type | Binding Affinity (kcal/mol) |

| This compound | Lead Bioflavonoid | -8.8 |

| Carpachromene | Lead Bioflavonoid | -8.64 |

| Sanggenone H | Lead Bioflavonoid | -8.62 |

| Kuwanol C | Lead Bioflavonoid | -8.58 |

| BI-2852 | Reference Inhibitor | -8.59 |

Data sourced from a 2023 study identifying potential inhibitors from dietary bioflavonoids. nih.govmdpi.com

Scale-up of Synthesis and Production

Currently, this compound is known as a natural product isolated from plants such as Artocarpus lakoocha and Cullen corylifolium (also known as Psoralea corylifolia). biosynth.comwindows.netnih.gov This reliance on extraction from natural sources presents a significant bottleneck for further research and development, as yields can be low and variable.

A major research gap is the absence of a reported method for chemical synthesis. The development of a scalable and efficient synthesis route is a crucial future direction. A successful synthetic pathway would ensure a consistent and adequate supply of the pure compound for advanced preclinical studies, mechanistic investigations, and potential future clinical trials, thereby removing the dependency on natural extraction.

Investigation of Synergistic Effects with Other Compounds

The potential for this compound to act in concert with other therapeutic agents is a completely unexplored area. The investigation of synergistic effects represents a significant future research opportunity. It is a known strategy to combine natural products with standard drugs to enhance efficacy and overcome resistance. researchgate.netmdpi.com

Future studies should explore whether this compound can enhance the activity of existing chemotherapeutic drugs used for KRAS-mutated cancers. Such a combination could potentially allow for lower doses of toxic chemotherapy agents, leading to reduced side effects. Similarly, in the context of its potential antimicrobial properties, its synergistic effects with standard antibiotics could be investigated as a strategy to combat antibiotic resistance. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.